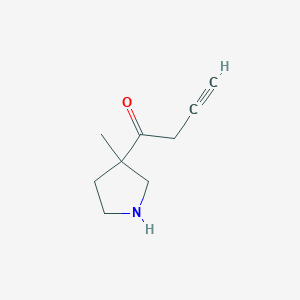![molecular formula C12H15NO B13204078 Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204078.png)
Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[adamantane-2,2’-oxirane]-3’-carbonitrile is a heterocyclic organic compound characterized by a unique spirocyclic structure. It is a derivative of adamantane, a highly stable and rigid hydrocarbon molecule. The compound’s structure includes an oxirane ring fused to an adamantane core, with a carbonitrile group attached to the oxirane ring. This unique structure imparts interesting chemical and physical properties, making it a subject of scientific interest.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[adamantane-2,2’-oxirane]-3’-carbonitrile typically involves the reaction of adamantane derivatives with suitable reagents to introduce the oxirane and carbonitrile functionalities.
Industrial Production Methods
Industrial production of spiro[adamantane-2,2’-oxirane]-3’-carbonitrile may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired spirocyclic structure. The scalability of these methods is crucial for industrial applications, where large quantities of the compound are required .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[adamantane-2,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The carbonitrile group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, amines, and various functionalized derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Spiro[adamantane-2,2’-oxirane]-3’-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of spiro[adamantane-2,2’-oxirane]-3’-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The carbonitrile group may also contribute to the compound’s reactivity and interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[oxirane-2,2’-tricyclo[3.3.1.1~3,7~]decane]: Another spirocyclic compound with a similar structure but lacking the carbonitrile group.
2-Epoxymethyleneadamantane: A derivative of adamantane with an epoxide ring but no spirocyclic structure.
Adamantane-2-spiro-2’-oxirane: Similar to spiro[adamantane-2,2’-oxirane]-3’-carbonitrile but without the carbonitrile functionality.
Uniqueness
Spiro[adamantane-2,2’-oxirane]-3’-carbonitrile is unique due to the presence of both the spirocyclic oxirane ring and the carbonitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
spiro[adamantane-2,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C12H15NO/c13-6-11-12(14-11)9-2-7-1-8(4-9)5-10(12)3-7/h7-11H,1-5H2 |
Clé InChI |
CEGZGOLLSZNXGJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C34C(O4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)
![Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate](/img/structure/B13204003.png)
![(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
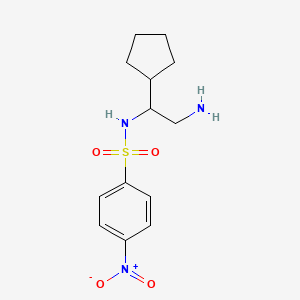
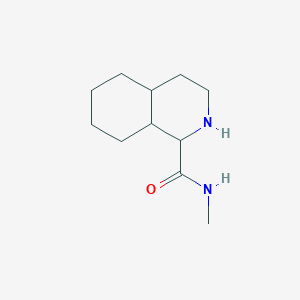
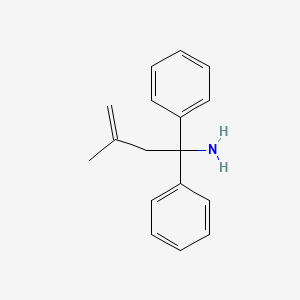

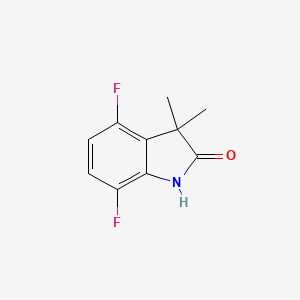
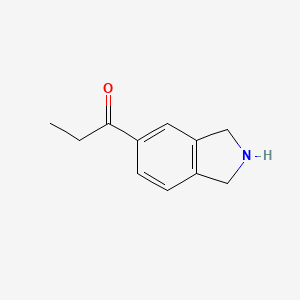
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B13204056.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13204058.png)

